molecular formula C24H22N4O2 B12452033 N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide

N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide

Cat. No.: B12452033
M. Wt: 398.5 g/mol
InChI Key: DYYUWXBYFDKALC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a benzamide moiety, and a hydroxyethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methylphenylamine with phthalic anhydride to form an intermediate, which is then reacted with 2-hydroxyethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions typically require specific conditions such as acidic or basic environments, controlled temperatures, and sometimes the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, or it may bind to receptors to modulate their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-hydroxyethyl)benzamide: Shares the hydroxyethyl and benzamide groups but lacks the phthalazin-1-yl group.

    N-(2-hydroxyethyl)-2-aminobenzamide: Similar structure but different substitution pattern on the benzamide moiety.

Uniqueness

N-(2-hydroxyethyl)-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide is unique due to its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and biological interactions. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[4-(4-methylanilino)phthalazin-1-yl]benzamide

InChI

InChI=1S/C24H22N4O2/c1-16-6-12-19(13-7-16)26-23-21-5-3-2-4-20(21)22(27-28-23)17-8-10-18(11-9-17)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28)

InChI Key

DYYUWXBYFDKALC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO

Origin of Product

United States

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